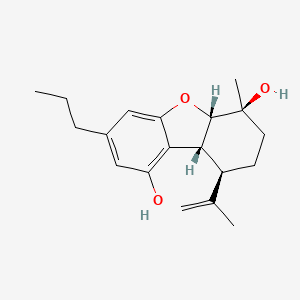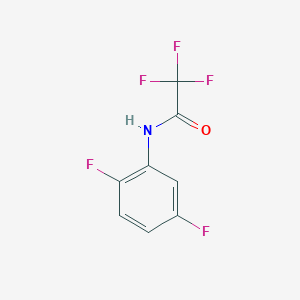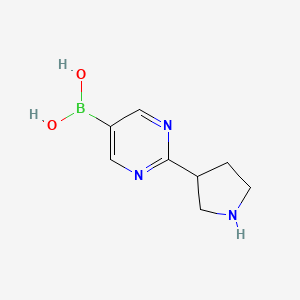
(2-(Pyrrolidin-3-yl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Pyrrolidin-3-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C8H12BN3O2
Méthodes De Préparation
The synthesis of (2-(Pyrrolidin-3-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Another common method is the Suzuki-Miyaura coupling, where a halopyrimidine reacts with a boronic acid derivative in the presence of a palladium catalyst.
Hydroboration: This involves the addition of a boron-hydrogen bond across an unsaturated bond, such as an alkene or alkyne.
Industrial production methods often scale up these laboratory techniques, optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(2-(Pyrrolidin-3-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common reagents used in these reactions include palladium catalysts, organolithium reagents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-(Pyrrolidin-3-yl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which (2-(Pyrrolidin-3-yl)pyrimidin-5-yl)boronic acid exerts its effects often involves the formation of reversible covalent bonds with diols or other nucleophiles. This interaction can inhibit enzyme activity or alter the function of molecular targets. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition in biological systems or sensor development in industrial applications .
Comparaison Avec Des Composés Similaires
(2-(Pyrrolidin-3-yl)pyrimidin-5-yl)boronic acid can be compared with other boronic acid derivatives, such as:
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid: This compound has a similar structure but with a different substitution pattern on the pyrrolidine ring.
5-Bromopyridine-3-boronic acid: Another boronic acid derivative used in cross-coupling reactions.
2-Aminopyridine-5-boronic acid pinacol ester: This compound is used in similar applications but has different functional groups that affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Propriétés
Formule moléculaire |
C8H12BN3O2 |
|---|---|
Poids moléculaire |
193.01 g/mol |
Nom IUPAC |
(2-pyrrolidin-3-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H12BN3O2/c13-9(14)7-4-11-8(12-5-7)6-1-2-10-3-6/h4-6,10,13-14H,1-3H2 |
Clé InChI |
IJCYXBGOUZZWPH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)C2CCNC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)

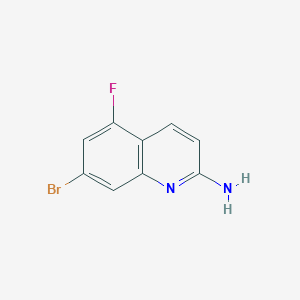
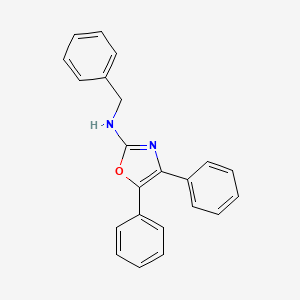
![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate](/img/structure/B14079375.png)
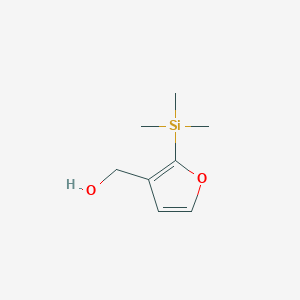

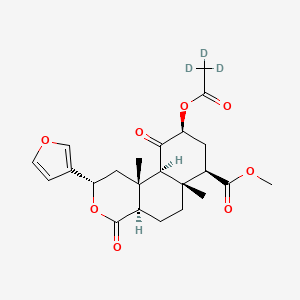
![4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B14079392.png)
![6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one](/img/structure/B14079401.png)
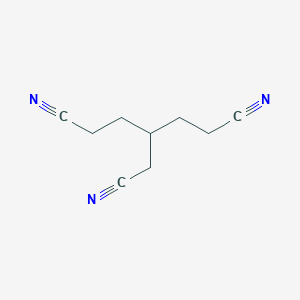
![3-Butyl-2-[2-[3-[2-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B14079411.png)
